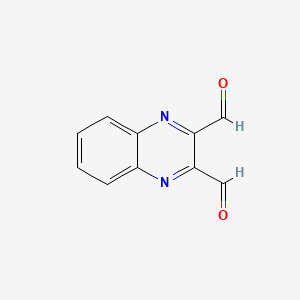
2,3-Quinoxalinedicarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Quinoxalinedicarboxaldehyde is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₂. It is characterized by a quinoxaline ring substituted with two formyl groups at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Quinoxalinedicarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with glyoxal under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the quinoxaline ring with the aldehyde groups at the 2 and 3 positions . Another method involves the oxidation of 2,3-dihydroxyquinoxaline using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
2,3-Quinoxalinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 2,3-Quinoxalinedicarboxylic acid.
Reduction: 2,3-Quinoxalinedimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
科学研究应用
2,3-Quinoxalinedicarboxaldehyde has numerous applications in scientific research:
作用机制
The mechanism of action of 2,3-Quinoxalinedicarboxaldehyde varies depending on its application. In biological systems, it can act as a fluorescent probe by forming covalent bonds with target biomolecules, leading to changes in fluorescence properties that can be measured and analyzed . In medicinal chemistry, derivatives of this compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity and exerting therapeutic effects .
相似化合物的比较
2,3-Quinoxalinedicarboxaldehyde is unique due to its specific substitution pattern and chemical reactivity. Similar compounds include:
Quinoxaline: The parent compound without the formyl groups.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms instead of formyl groups.
2,3-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of formyl groups.
These compounds share the quinoxaline core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
属性
CAS 编号 |
3138-76-9 |
|---|---|
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
quinoxaline-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-6H |
InChI 键 |
PHWVUGLHWJPYRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
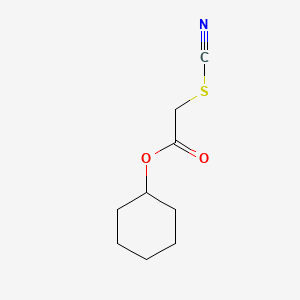
![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)

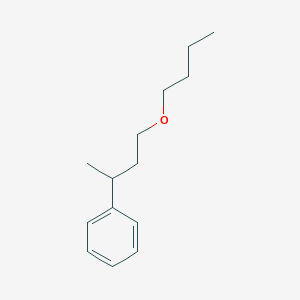
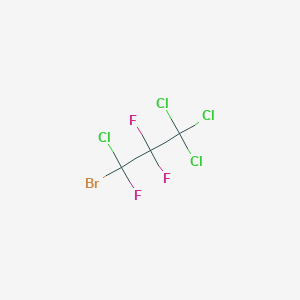


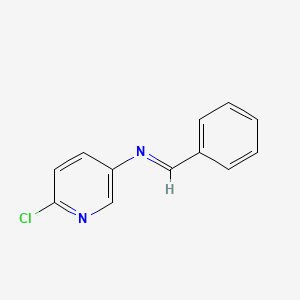
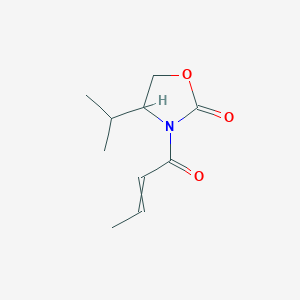
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
